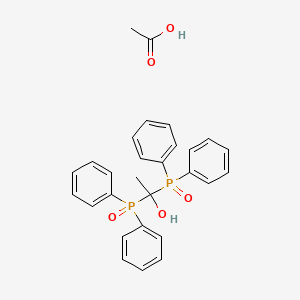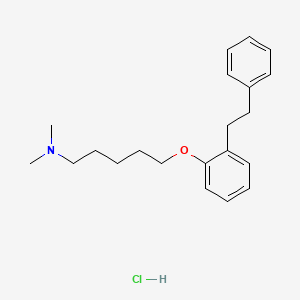
1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a pentanamine backbone, dimethyl groups, and a phenoxy group substituted with a phenylethyl moiety.
Vorbereitungsmethoden
The synthesis of 1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride involves several steps. The synthetic route typically includes the following stages:
Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to introduce the phenylethyl group.
Amination: The phenoxy intermediate is then subjected to amination reactions to introduce the pentanamine moiety.
Dimethylation: The final step involves the dimethylation of the amine group to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and amine groups, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride stands out due to its unique structural features and properties. Similar compounds include:
1-Pentanamine derivatives: These compounds share the pentanamine backbone but differ in their substituents.
Phenoxy derivatives: These compounds have a phenoxy group but may have different alkyl or aryl substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72284-50-5 |
|---|---|
Molekularformel |
C21H30ClNO |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
N,N-dimethyl-5-[2-(2-phenylethyl)phenoxy]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-22(2)17-9-4-10-18-23-21-14-8-7-13-20(21)16-15-19-11-5-3-6-12-19;/h3,5-8,11-14H,4,9-10,15-18H2,1-2H3;1H |
InChI-Schlüssel |
URTNWHGGTYFAKH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCOC1=CC=CC=C1CCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
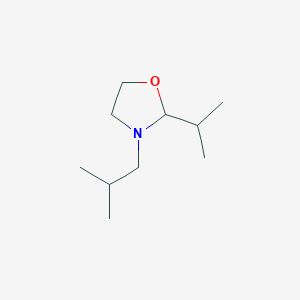

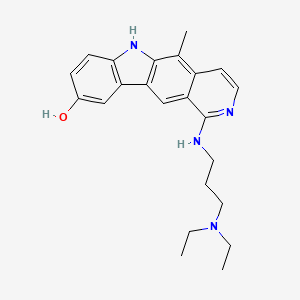
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
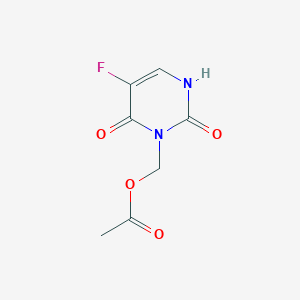

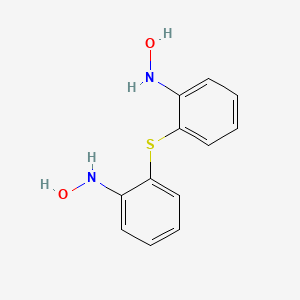
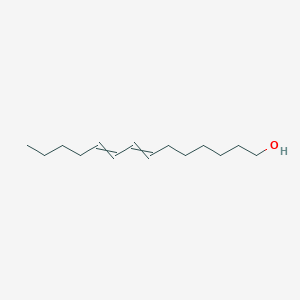
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)

